molecular formula C7H5Cl3S B1583351 2,4,5-Trichlorothioanisole CAS No. 4163-78-4

2,4,5-Trichlorothioanisole

Cat. No.: B1583351
CAS No.: 4163-78-4
M. Wt: 227.5 g/mol
InChI Key: RWDHTEMSFGMSDP-UHFFFAOYSA-N
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Description

2,4,5-Trichlorothioanisole is an organic compound with the molecular formula C7H5Cl3S. It is a derivative of anisole, where three chlorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring, and a thioether group replaces the methoxy group. This compound is known for its distinctive musty odor and is often associated with cork taint in wines.

Scientific Research Applications

2,4,5-Trichlorothioanisole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the study of thioether chemistry and chlorinated aromatic compounds.

    Biology: Investigated for its role in microbial metabolism and its impact on the environment, especially in relation to cork taint in wines.

    Medicine: Studied for its potential antimicrobial properties and its effects on biological systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Safety and Hazards

The safety data sheet for 2,4,5-Trichlorothioanisole suggests that it may cause skin irritation and serious eye irritation . In case of inhalation, it’s recommended to move the victim to fresh air and give artificial respiration if necessary . If it comes into contact with the skin, it’s advised to remove contaminated clothing and rinse the skin with water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes . If ingested, one should rinse the mouth and avoid inducing vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorothioanisole typically involves the chlorination of anisole followed by the introduction of a thioether group. One common method includes:

    Chlorination of Anisole: Anisole is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,5-trichloroanisole.

    Thioether Formation: The 2,4,5-trichloroanisole is then reacted with a thiol, such as methanethiol, under basic conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorothioanisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it back to the corresponding thiol or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, where nucleophiles like amines or alkoxides replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, alkoxides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced thioethers.

    Substitution: Amino derivatives, alkoxy derivatives.

Mechanism of Action

The mechanism by which 2,4,5-Trichlorothioanisole exerts its effects is primarily through its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity and inhibit enzyme activity by binding to thiol groups in proteins. This interaction can lead to cellular dysfunction and antimicrobial effects.

Comparison with Similar Compounds

    2,4,6-Trichlorophenol: Another chlorinated aromatic compound with similar chemical properties but different substitution pattern.

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorination pattern but different functional groups.

    2,4,5-Trichlorophenol: A precursor in the synthesis of various chlorinated compounds, including 2,4,5-Trichlorothioanisole.

Uniqueness: this compound is unique due to its thioether group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its role in cork taint and its distinctive odor make it particularly notable in the context of wine production and storage.

Properties

IUPAC Name

1,2,4-trichloro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDHTEMSFGMSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194443
Record name Methyl 2,4,5-trichlorophenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-78-4
Record name 1,2,4-Trichloro-5-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,5-trichlorophenyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004163784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,4,5-trichlorophenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,4,5-trichlorophenyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,4,5-TRICHLOROPHENYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A1G9VO987
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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